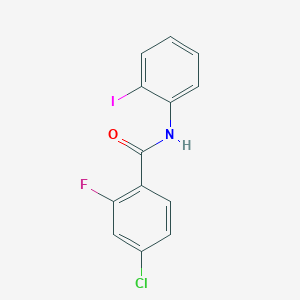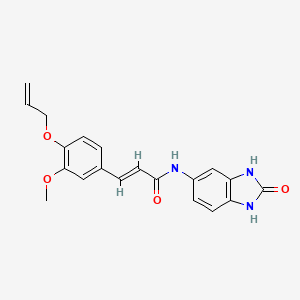
4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position, a cyclopropyl group attached to the nitrogen atom, and a methanesulfonyl group at the 3-position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide typically involves multiple steps. One common method starts with the chlorination of benzamide to introduce the chloro group at the 4-position. This is followed by the introduction of the methanesulfonyl group at the 3-position through a sulfonylation reaction. Finally, the cyclopropyl group is attached to the nitrogen atom via a cyclopropylation reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput. Key considerations in industrial production include the selection of raw materials, reaction optimization, and waste management.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the chloro group.
Scientific Research Applications
4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-methylbenzamide
- 4-chloro-N-ethylbenzamide
- 4-chloro-N-propylbenzamide
Uniqueness
4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other benzamides and can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-17(15,16)10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIRDPGSLUIQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)


![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)



![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)

